molecular formula C12H18N6O3S B10914578 N-cyclopropyl-2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-cyclopropyl-2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10914578
M. Wt: 326.38 g/mol
InChI Key: XFPMMJBJTROTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The cyclopropyl group and the hydrazinecarbothioamide moiety are then introduced through subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N~1~-Cyclopropyl-2-[3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide: This compound is similar but has an amino group instead of a nitro group.

    N~1~-Cyclopropyl-2-[3-(3,5-dimethyl-4-hydroxy-1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide: This compound has a hydroxy group instead of a nitro group.

Uniqueness

N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the cyclopropyl group and the hydrazinecarbothioamide moiety offers unique structural features that can be exploited in drug design and material science.

Properties

Molecular Formula

C12H18N6O3S

Molecular Weight

326.38 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C12H18N6O3S/c1-7-11(18(20)21)8(2)17(16-7)6-5-10(19)14-15-12(22)13-9-3-4-9/h9H,3-6H2,1-2H3,(H,14,19)(H2,13,15,22)

InChI Key

XFPMMJBJTROTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CC2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.